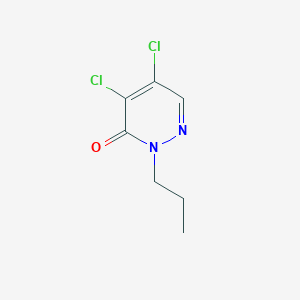
2,2':3',2''-Terpyridine
Descripción general
Descripción
2,2':3',2''-Terpyridine is a heterocyclic organic compound that features three pyridine rings. This compound is known for its unique structural properties and its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2':3',2''-Terpyridine typically involves the reaction of 2-bromopyridine with 2-pyridylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same Suzuki-Miyaura cross-coupling reaction. The scalability of this method makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2':3',2''-Terpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2':3',2''-Terpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2':3',2''-Terpyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its complexes with ruthenium have been shown to catalyze water oxidation reactions, which are important in artificial photosynthesis .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Another ligand with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: A ligand with three nitrogen atoms, similar to 2,2':3',2''-Terpyridine.
Uniqueness: this compound is unique due to its three pyridine rings, which provide a higher degree of coordination and stability in metal complexes compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable metal-ligand interactions .
Propiedades
Número CAS |
72847-58-6 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,3-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H |
Clave InChI |
JFJNVIPVOCESGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Thia-7-azabicyclo[3.3.1]nonane](/img/structure/B8786056.png)










